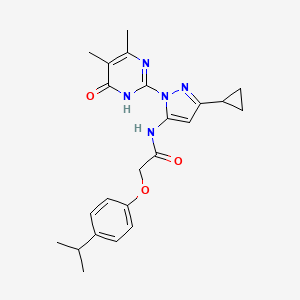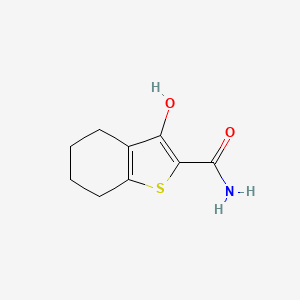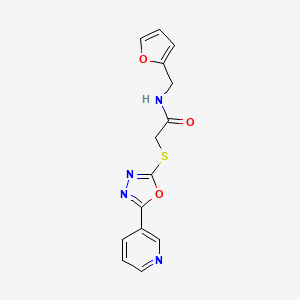
N-(3,5-dimetilfenil)-5-metoxi-1,3-benzotiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
Target of Action
The primary target of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is the tyrosinase-related protein 2 (TRP-2), which plays a crucial role in melanogenesis . TRP-2 is an enzyme that, along with tyrosinase, is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes .
Mode of Action
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine interacts with its target, TRP-2, by markedly decreasing both constitutively expressed and UVB-induced TRP-2 . This downregulation of TRP-2 by N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine may occur through proteasomal degradation .
Biochemical Pathways
The affected pathway by N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is the melanogenesis pathway. By downregulating TRP-2, this compound inhibits melanogenesis, leading to a decrease in melanin production . The downstream effect of this interaction is a reduction in skin pigmentation .
Result of Action
The molecular and cellular effects of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine’s action include the downregulation of TRP-2, leading to a decrease in melanin production . This results in a reduction in skin pigmentation . Additionally, this compound has been shown to inhibit the proliferation of melanocytes and melanoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine. For instance, exposure to UV radiation can stimulate skin pigmentation, which could potentially affect the efficacy of this compound . .
Análisis Bioquímico
Biochemical Properties
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cholinesterase activity, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with notable potency . The inhibition of these enzymes can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has been observed to interact with efflux inhibitors, which can modulate the resistance mechanisms in mycobacteria .
Cellular Effects
The effects of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to disrupt the energetics of Mycobacterium tuberculosis, leading to impaired cellular respiration and energy production . In mammalian cells, the inhibition of cholinesterase activity by N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine can result in altered neurotransmission and potential neurotoxicity .
Molecular Mechanism
At the molecular level, N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, forming a stable complex that inhibits enzyme activity . This binding interaction involves the carbamoylation of the enzyme’s active site, leading to a reversible inhibition of cholinesterase activity. Additionally, N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has been shown to interact with efflux pumps in mycobacteria, potentially enhancing the efficacy of existing antibacterial treatments .
Temporal Effects in Laboratory Settings
The stability and degradation of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine over time have been studied in laboratory settings. The compound exhibits moderate stability under physiological conditions, with a gradual decrease in activity observed over extended periods . Long-term exposure to N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine in in vitro studies has shown potential cytotoxic effects, particularly in neuronal cells, due to prolonged cholinesterase inhibition .
Dosage Effects in Animal Models
In animal models, the effects of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine vary with different dosages. Low to moderate doses have been shown to effectively inhibit cholinesterase activity without significant adverse effects . High doses can lead to toxic effects, including neurotoxicity and impaired motor function, due to excessive accumulation of acetylcholine . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes metabolic transformation primarily through the action of cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways influence the compound’s bioavailability and duration of action in biological systems.
Transport and Distribution
The transport and distribution of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs), facilitating its uptake and distribution in various tissues . These interactions affect the localization and accumulation of the compound, influencing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and extracellular space, where it exerts its inhibitory effects on cholinesterase enzymes . Additionally, the presence of targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 3,5-dimethylaniline with 5-methoxy-2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine include:
- N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
- N-(3,4-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
- N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-thione
Uniqueness
The uniqueness of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-10-6-11(2)8-12(7-10)17-16-18-14-9-13(19-3)4-5-15(14)20-16/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPDJGHMVFMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Cyanocyclohexyl)-2-[(4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2573537.png)
![1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2573538.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide](/img/structure/B2573539.png)




![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)


![6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2573550.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2573552.png)
![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)
